Pauciflorine B

Description

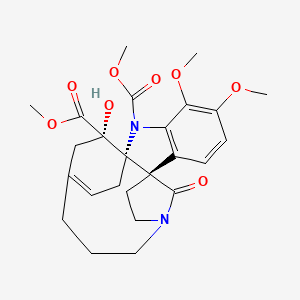

Structure

3D Structure

Properties

Molecular Formula |

C25H30N2O8 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

dimethyl (1S,9S,18S)-18-hydroxy-4,5-dimethoxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3(8),4,6,16(20)-tetraene-2,18-dicarboxylate |

InChI |

InChI=1S/C25H30N2O8/c1-32-17-8-7-16-18(19(17)33-2)27(22(30)35-4)25-10-9-15(14-24(25,31)21(29)34-3)6-5-12-26-13-11-23(16,25)20(26)28/h7-9,31H,5-6,10-14H2,1-4H3/t23-,24-,25+/m1/s1 |

InChI Key |

SQMISQBTNOKVMW-SDHSZQHLSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@]34CCN(C3=O)CCCC5=CC[C@@]4(N2C(=O)OC)[C@@](C5)(C(=O)OC)O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C34CCN(C3=O)CCCC5=CCC4(N2C(=O)OC)C(C5)(C(=O)OC)O)OC |

Synonyms |

pauciflorine B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Identification of Specific Plant Sources and Geographical Distribution of Pauciflorine B

This compound is primarily isolated from plants of the Kopsia genus, which belongs to the Apocynaceae family. vulcanchem.com This genus encompasses approximately 30 species of shrubs and small trees. vulcanchem.com

The principal botanical source identified for this compound is Kopsia pauciflora . vulcanchem.comknapsackfamily.com This species is geographically distributed throughout Southeast Asia, with a notable presence in Malaysia, Thailand, and Indonesia. vulcanchem.com The alkaloid profile of Kopsia species, including K. pauciflora, can exhibit significant variation depending on the geographical location of the plant. For instance, studies have revealed marked differences in the alkaloid composition of Kopsia pauciflora samples collected from Peninsular Malaysia compared to those from Malaysian Borneo. vulcanchem.comresearchgate.netresearchgate.net

The genus Kopsia is a rich reservoir of monoterpene indole (B1671886) alkaloids, with over 400 different compounds identified across various species. vulcanchem.com this compound belongs to a structurally unique subclass known as pauciflorines. vulcanchem.comresearchgate.net While Kopsia pauciflora is the most cited source, other Kopsia species are also extensively studied for their diverse alkaloid content. nih.govrsc.orgtjnpr.org

| Plant Source Information | |

| Primary Genus | Kopsia |

| Primary Species | Kopsia pauciflora |

| Family | Apocynaceae |

| Geographical Distribution | Southeast Asia (Malaysia, Thailand, Indonesia) |

Optimized Extraction Protocols for this compound from Complex Botanical Matrices

The isolation of this compound from its natural sources involves a multi-step process beginning with the extraction from plant material. The compound has been successfully isolated from both the stem-bark and leaf extracts of Kopsia pauciflora. vulcanchem.comnih.gov

The general extraction procedure for Kopsia alkaloids often starts with the air-drying and pulverization of the plant material (e.g., leaves, stems). This powdered material is then subjected to extraction with a solvent, commonly methanol (B129727), over an extended period. The resulting crude methanol extract is then concentrated under reduced pressure.

A critical step in separating the alkaloids from other plant constituents is an acid-base extraction. The concentrated crude extract is acidified, typically with dilute sulfuric acid, and then partitioned with a non-polar solvent like chloroform (B151607) or ethyl acetate (B1210297) to remove neutral and acidic compounds. The acidic aqueous layer, now containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) to a high pH. This deprotonates the alkaloids, rendering them soluble in organic solvents. A subsequent extraction with an organic solvent (e.g., chloroform) yields a crude alkaloid mixture, which is then dried and concentrated. This crude mixture serves as the starting point for chromatographic purification.

Advanced Chromatographic Separation Techniques for this compound Purification

Due to the complexity of the crude alkaloid extracts, which contain numerous structurally related compounds, advanced chromatographic techniques are essential for the purification of this compound. vulcanchem.com The process is often guided by bioassays to track the compound of interest through various fractionation steps. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of this compound. vulcanchem.com Preparative and semi-preparative HPLC are employed to isolate the pure compound from enriched fractions. x-mol.netresearchgate.net

The development of an effective HPLC method involves the careful selection of a stationary phase and a mobile phase to achieve optimal resolution. For alkaloid separation, reversed-phase columns (e.g., C18) are commonly used. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to ensure the alkaloids are in their protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to separate compounds with a wide range of polarities present in the alkaloid mixture. nih.gov Detection is usually performed using a UV detector, as the indole chromophore in this compound absorbs UV light. researchgate.net

Countercurrent Chromatography (CCC) and Other Preparative Separation Strategies

Before the final HPLC step, other preparative techniques are used for initial fractionation and enrichment. Traditional column chromatography using silica (B1680970) gel is a standard initial step to separate the crude alkaloid mixture into several fractions based on polarity. vulcanchem.com

Countercurrent Chromatography (CCC) has emerged as a powerful preparative technique for the separation of alkaloids from natural extracts. x-mol.netresearchgate.net CCC is a liquid-liquid partition chromatography method that avoids the use of solid supports, thus preventing irreversible adsorption of the sample and improving recovery. researchgate.net A specialized form, pH-zone-refining CCC, is particularly effective for separating basic compounds like alkaloids. researchgate.net This technique utilizes a two-phase solvent system where a retainer acid in the stationary phase and a base in the mobile phase create a pH gradient within the column, leading to excellent separation of alkaloids based on their pKa values and partition coefficients.

Specialized Enrichment and Fractionation Approaches for Kopsia Alkaloid Mixtures

| Fractionation and Purification Workflow | |

| Step 1: Initial Extraction | Maceration of powdered plant material (leaves/stem-bark) with methanol. |

| Step 2: Acid-Base Partitioning | Liquid-liquid extraction to separate the crude alkaloid mixture from neutral and acidic compounds. |

| Step 3: Preliminary Chromatography | Fractionation of the crude alkaloid mixture using silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol). |

| Step 4: Intermediate Purification (Optional) | Use of Countercurrent Chromatography (CCC), particularly pH-zone-refining CCC, for further separation of alkaloid-rich fractions. researchgate.net |

| Step 5: Final Purification | Isolation of pure this compound using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). vulcanchem.com |

This systematic combination of extraction, partitioning, and multiple chromatographic techniques is essential to overcome the challenges posed by the diversity and structural similarity of alkaloids in the Kopsia genus. researchgate.netmdpi.com

Biosynthetic Pathway Investigations of Pauciflorine B

Elucidation of Proposed Biogenetic Routes to Pauciflorine B

The biosynthesis of this compound is believed to follow the general pathway established for Aspidosperma-type monoterpene indole (B1671886) alkaloids, originating from the primary precursors tryptamine (B22526) and secologanin (B1681713). mit.edu The proposed route involves the formation of a key intermediate, which then undergoes a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final structure.

Direct precursor incorporation and isotopic labeling studies specifically for this compound in Kopsia pauciflora are not extensively documented in scientific literature. However, the biosynthetic pathway can be confidently inferred from decades of research on related monoterpene indole alkaloids. mit.edubiorxiv.org Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursors into final products. mdpi.comnih.gov In a typical experiment, a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁵N) is supplied to the organism, and the final natural product is analyzed by mass spectrometry or NMR to detect the incorporated label. biorxiv.org

Based on the established pathway for this class of compounds, the foundational precursors for this compound are:

Tryptamine: Derived from the amino acid tryptophan.

Secologanin: A secoiridoid monoterpene derived from the geranyl pyrophosphate (GPP) pathway.

These precursors condense to form strictosidine (B192452) , the universal precursor for all monoterpene indole alkaloids. Subsequent proposed intermediates in the pathway to the core Aspidosperma skeleton include compounds like minovincine . researchgate.net Biomimetic syntheses have utilized racemic minovincine as a starting material to construct the pauciflorine skeleton, supporting its role as a plausible late-stage precursor. researchgate.net

| Proposed Precursor | Origin/Role | Biosynthetic Origin |

|---|---|---|

| Tryptamine | Indole-containing precursor | Shikimate Pathway (via Tryptophan) |

| Secologanin | Monoterpene precursor | Methylerythritol Phosphate (MEP) Pathway |

| Strictosidine | Universal intermediate for Monoterpene Indole Alkaloids | Condensation of Tryptamine and Secologanin |

| Minovincine | Plausible late-stage intermediate (Aspidosperma-type) | Post-strictosidine rearrangement and modification |

The conversion of basic precursors into the complex structure of this compound requires a series of specific enzymatic reactions. While the exact enzymes from Kopsia pauciflora have not been isolated and characterized, their functions can be proposed based on the required chemical transformations seen in biomimetic syntheses and known enzymatic reactions in related pathways. researchgate.netethz.chnih.gov

The proposed enzymatic sequence includes:

Condensation: The biosynthesis initiates with the Pictet-Spengler-type condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine.

Deglycosylation: A β-glucosidase likely cleaves the glucose moiety from strictosidine to generate a reactive aglycone.

Cyclization and Rearrangement Cascade: A series of complex, enzyme-mediated cyclizations and rearrangements transforms the strictosidine aglycone into the Aspidosperma skeleton of an intermediate like minovincine. These steps are likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes.

Oxidative Fragmentation and Cyclization: Biomimetic synthesis suggests that the formation of the distinctive seven-membered azepine bridge motif in the pauciflorine skeleton occurs through a key fragmentation step. researchgate.net In nature, this would be catalyzed by a highly specific oxidoreductase or monooxygenase .

Tailoring Reactions: The final steps would involve further oxidative modifications and functional group installations (e.g., hydroxylations, methoxylations) by specific tailoring enzymes to produce this compound. For instance, the conversion of a proposed intermediate, (±)-lahadinine B, to (±)-pauciflorine B has been achieved synthetically via a peroxycarbanolamine fragmentation, hinting at a powerful oxidative enzymatic process in the natural pathway. acs.org

| Putative Enzymatic Step | Enzyme Class | Function |

|---|---|---|

| Strictosidine Formation | Strictosidine Synthase (STR) | Condensation of tryptamine and secologanin |

| Aglycone Formation | β-Glucosidase | Removal of glucose from strictosidine |

| Core Skeleton Formation | Cytochrome P450 Monooxygenases, Dehydrogenases | Series of rearrangements and cyclizations to form the Aspidosperma core |

| Azepine Ring Formation | Oxidoreductase / Monooxygenase | Oxidative fragmentation and ring expansion |

| Final Hydroxylation/Modifications | Hydroxylases, Methyltransferases | Final tailoring steps to yield this compound |

Precursor Incorporation Studies and Isotopic Labeling Experiments

Stereochemical Progression and Control within the this compound Biosynthesis

The absolute stereochemistry of this compound has been established as (1S,9S,18S), a configuration critical to its three-dimensional shape. vulcanchem.com This precise stereochemical outcome is dictated by the stereospecificity of the biosynthetic enzymes involved at each stage.

The control of stereochemistry begins with the very first step: the condensation of tryptamine and secologanin by strictosidine synthase produces only the (S)-enantiomer of strictosidine, which sets the foundational stereochemistry for the entire downstream pathway.

Subsequent enzymatic steps must proceed with remarkable control to form the correct diastereomer. The formation of the complex, caged polycyclic system involves multiple new stereocenters. Each cyclization and rearrangement step is catalyzed by an enzyme whose active site acts as a chiral template, guiding the substrate into a specific orientation that allows the reaction to occur on only one face of the molecule. Synthetic studies aiming to replicate the this compound structure have highlighted the immense challenge of controlling this stereochemistry, often requiring multi-step, stereoselective reactions to achieve the desired configuration, further emphasizing the efficiency and precision of the natural enzymatic process. researchgate.netresearchgate.net

Identification and Characterization of Biosynthetic Gene Clusters and Enzymes

The enzymes responsible for the biosynthesis of natural products are typically encoded by genes organized into a group known as a Biosynthetic Gene Cluster (BGC). nih.gov The identification of the this compound BGC in the genome of Kopsia pauciflora would provide the definitive blueprint for its biosynthesis.

To date, the specific BGC for this compound has not been reported in the literature. Identifying it would likely involve modern genome mining techniques. nih.gov Researchers would sequence the genome of K. pauciflora and use bioinformatics tools like antiSMASH or BiG-SCAPE to search for gene clusters containing homologues of known monoterpene indole alkaloid biosynthetic genes. github.com

A putative this compound BGC would be expected to contain genes encoding:

Core pathway enzymes: Such as tryptophan decarboxylase, strictosidine synthase, and a β-glucosidase.

Tailoring enzymes: A suite of cytochrome P450 monooxygenases, dehydrogenases, reductases, and potentially methyltransferases responsible for the complex rearrangements and decorations that define the final molecule.

Once a candidate BGC is identified, its function can be confirmed through heterologous expression, where the gene cluster is transferred to and expressed in a model host organism (like yeast or Nicotiana benthamiana) to see if this compound or its precursors are produced. Subsequent gene knockout studies within the cluster would allow for the precise functional characterization of each individual enzyme. nih.gov

Synthetic Chemistry Approaches to Pauciflorine B and Its Analogues

Total Synthesis Strategies for Pauciflorine B

The total synthesis of this compound involves the construction of the molecule from simple, commercially available starting materials. These strategies are often characterized by their elegance and efficiency, showcasing the power of modern synthetic organic chemistry.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique for designing a synthesis. For a complex molecule like this compound, this involves mentally deconstructing the target molecule into simpler precursors. Key strategic bond disconnections for this compound often focus on simplifying its complex, fused ring system.

A common retrosynthetic approach for the broader family of Aspidosperma alkaloids, to which this compound is related, involves a late-stage introduction of certain functionalities. mit.edu Inspired by biosynthetic hypotheses, some strategies envision the assembly of a core scaffold followed by key transformations to install the final structural features. mit.edu For instance, a plausible disconnection for the this compound skeleton could involve breaking the bonds that form the intricate cage-like structure, leading back to a more manageable polycyclic intermediate. One biomimetic approach envisioned the formation of the Pauciflorine A and B skeleton from a precursor like racemic minovincine. researchgate.netacs.orgresearchgate.net

Development of Key Stereoselective and Enantioselective Methodologies

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective reactions to control the three-dimensional arrangement of atoms. The development of such methodologies is a cornerstone of modern synthetic chemistry.

While specific details on the enantioselective synthesis of this compound are not extensively documented in the provided results, the synthesis of related alkaloids provides insight into the types of methods employed. For example, the enantioselective total synthesis of (-)-minovincine, a potential precursor, was achieved using an asymmetric Diels-Alder reaction catalyzed by a chiral holmium complex. researchgate.net This highlights the use of chiral catalysts to induce enantioselectivity. Other strategies for related compounds have utilized organocatalysis to set key stereocenters early in the synthetic sequence. d-nb.info The synthesis of other complex alkaloids has also relied on the stereocontrolled methylenation of enamine derivatives to construct key structural motifs. mit.edu

Cascade Reactions and Complex Polycyclic Ring Construction

Cascade reactions, also known as domino or tandem reactions, are powerful tools in total synthesis, allowing for the formation of multiple chemical bonds in a single operation from a single starting material. wikipedia.org This approach significantly increases synthetic efficiency and is well-suited for the construction of complex polycyclic systems like that of this compound.

The synthesis of alkaloids structurally related to this compound has effectively utilized cascade reactions to rapidly assemble their intricate frameworks. researchgate.netd-nb.info These cascades can involve a sequence of reactions such as organocatalytic Michael-aldol condensations, anionic Michael-SN2 cascades, and Mannich reaction-interrupted Fischer indolizations. researchgate.netd-nb.info For example, a key step in the synthesis of (-)-minovincine and (-)-aspidofractinine involved a sequence of cascade reactions to construct the pentacyclic and hexacyclic frameworks. researchgate.netd-nb.info The strategic use of such reactions can dramatically shorten the synthetic route to these complex natural products.

Semi-Synthesis of this compound from Related Natural Precursors

Semi-synthesis, which starts from a naturally occurring, structurally related compound, offers a more direct route to the target molecule. wikipedia.org This approach can be particularly advantageous when a suitable precursor is readily available from natural sources.

A reported semi-synthesis of (±)-Pauciflorine B starts from the related Kopsia alkaloid, (±)-lahadinine B. acs.org This transformation is achieved via a peroxycarbanolamine fragmentation reaction, demonstrating the chemical conversion of one complex natural product into another. acs.org Similarly, (±)-demethoxythis compound was synthesized from (±)-11,12-demethoxylahadinine B. acs.org The unique aspidospermane derivative, minovincine, has also been identified as a potential biogenetic and synthetic precursor to pauciflorine-type alkaloids. researchgate.netd-nb.info This suggests that other related natural products could serve as starting points for the semi-synthesis of this compound.

Chemical Derivatization and Analogue Preparation for Research

To understand the relationship between the chemical structure of this compound and its biological activity, researchers synthesize a variety of analogues through chemical derivatization. nih.gov These targeted structural modifications help to identify the key pharmacophoric features of the molecule.

Targeted Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule to determine which functional groups and structural features are essential for its biological effects. nih.govrsc.orgresearchgate.net For a complex molecule like this compound, this could involve modifying peripheral functional groups, altering the stereochemistry of certain centers, or simplifying the polycyclic core.

While specific SAR studies on this compound are not detailed in the provided search results, the synthesis of related compounds and analogues is a common practice in medicinal chemistry to optimize activity and other properties. nih.govfrontiersin.org For example, the synthesis of (±)-demethoxythis compound represents a simple structural modification that could be used in SAR studies to understand the role of the methoxy (B1213986) group. acs.org The synthesis of various Kopsia alkaloids, including this compound, from a common intermediate allows for the generation of a library of related compounds for biological screening. researchgate.net

Synthesis of Proposed Biosynthetic Intermediates and Metabolites

The intricate molecular architecture of this compound has spurred investigations into its biosynthetic origins. While the complete biosynthetic pathway has not been fully elucidated, chemists have pursued biomimetic synthesis strategies, targeting the laboratory preparation of plausible intermediates. These efforts not only provide access to these complex molecules but also offer insights into the potential biological mechanisms of their formation.

A notable approach to the pauciflorine skeleton involves a proposed biogenetic derivation from aspidosperma alkaloid precursors. acs.org This strategy is centered on the idea that a fragmentation reaction of a more complex, hexacyclic intermediate could lead to the characteristic pentacyclic core of this compound. acs.org

One of the key proposed intermediates in this biomimetic route is a hexacyclic ketone, which can be derived from racemic minovincine. acs.org The synthesis of this key precursor and its subsequent transformation are central to this approach. The process begins with the cyclization of minovincine in an acidic environment to yield the hexacyclic ketone. acs.org This ketone is then envisioned to undergo a fragmentation reaction to generate the pauciflorine skeleton, including the challenging bridgehead double bond within a ten-membered ring. acs.org

Further synthetic efforts have explored the generation of related Kopsia alkaloids, which may share common biosynthetic precursors with this compound. For instance, the synthesis of (±)-lahadinine B has been achieved, and its subsequent conversion to (±)-pauciflorine B has been demonstrated. acs.orgresearchgate.net This transformation suggests that lahadinine B could be a late-stage intermediate or a closely related metabolite in the biosynthetic pathway of this compound. The conversion is achieved via a peroxycarbanolamine fragmentation reaction. acs.org

The table below summarizes key synthetic intermediates that have been proposed and synthesized in the context of biomimetic approaches to this compound.

| Compound Name | Proposed Role | Synthetic Context |

| Minovincine | Biosynthetic Precursor | Starting material for the synthesis of a key hexacyclic ketone intermediate. acs.org |

| Hexacyclic Ketone (derived from minovincine) | Biosynthetic Intermediate | Undergoes a proposed fragmentation to form the pauciflorine skeleton. acs.org |

| (±)-Lahadinine B | Biosynthetic Intermediate / Metabolite | Converted to (±)-pauciflorine B via a peroxycarbanolamine fragmentation. acs.orgresearchgate.net |

These synthetic studies, while not definitively proving the exact biosynthetic pathway, provide strong chemical precedence for the proposed intermediates and the transformations connecting them. The successful laboratory synthesis of this compound from these proposed precursors lends weight to the hypothesized biomimetic routes.

Preclinical Biological Activities and Molecular Mechanistic Studies

Investigations into Anti-Melanogenesis Activity and Underlying Cellular Pathways

Pauciflorine B has demonstrated significant inhibitory effects on the production of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. researchgate.netresearchgate.net Overproduction of melanin can lead to various pigmentation disorders. Researchers have utilized cellular models to understand the mechanisms by which this compound exerts its anti-melanogenesis activity.

Inhibition of Melanin Biosynthesis in Cultured Cellular Models (e.g., B16 melanoma cells)

Studies using B16 melanoma cells, a common model for melanogenesis research, have shown that this compound can potently inhibit melanin biosynthesis. researchgate.netresearchgate.net This inhibition occurs without causing toxicity to the cells, highlighting its potential as a targeted inhibitor. acs.org The effect is dose-dependent, with higher concentrations of related compounds leading to a greater reduction in melanin content. frontiersin.org The inhibitory activity of this compound is a key focus of research into its potential applications. researchgate.netresearchgate.net

The process of melanogenesis is complex, involving multiple enzymatic steps. frontiersin.org Cell lines like B16 melanoma cells are crucial for evaluating the anti-melanogenic activity of compounds like this compound. scirp.orgnih.gov These cells can be stimulated to produce melanin, allowing researchers to observe the inhibitory effects of test substances. mdpi.com

Modulation of Key Enzymes in Melanogenesis (e.g., Tyrosinase)

A primary mechanism by which this compound is thought to inhibit melanin production is through the modulation of key enzymes in the melanogenesis pathway, particularly tyrosinase. nih.govgenominfo.org Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial and critical steps. frontiersin.org

The inhibition of tyrosinase can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. nih.govmdpi.com Some inhibitors act by chelating the copper ions within the active site of the enzyme. mdpi.com The structure of an inhibitor plays a crucial role in its ability to bind to and inhibit tyrosinase. mdpi.com While the precise inhibitory mechanism of this compound on tyrosinase is still under detailed investigation, its impact on reducing melanin production points towards a significant interaction with this key enzyme. researchgate.net

Analysis of Antitumor and Cytotoxic Activities in Preclinical Cell Line Models

Beyond its effects on melanogenesis, this compound has been investigated for its potential antitumor and cytotoxic activities. Preclinical studies using various cancer cell lines have provided initial insights into its ability to combat cancer cell growth. researchgate.netresearchgate.net

Assessment of Cell Proliferation Inhibition and Induction of Apoptosis

Research has shown that compounds with structures related to this compound can inhibit the proliferation of cancer cells. mdpi.combmrat.org This inhibition is often dose-dependent. brieflands.comnih.gov Furthermore, these compounds can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.govaging-us.com The induction of apoptosis is a hallmark of many effective anticancer agents. archivesofmedicalscience.com

The process of apoptosis is complex, involving a cascade of events that lead to cell dismantling. aging-us.com The ability of a compound to trigger this pathway in cancer cells is a significant area of interest in oncology research. mdpi.com

Studies on Cell Cycle Arrest and Its Molecular Regulators

The cell cycle is a tightly regulated process that governs cell division. nih.gov Cancer is often characterized by uncontrolled cell proliferation due to dysregulation of the cell cycle. ucl.ac.uk Some anticancer agents work by causing cell cycle arrest, preventing cancer cells from dividing. embopress.org

The cell cycle is controlled by a network of proteins, including cyclins and cyclin-dependent kinases (Cdks). khanacademy.org These regulators ensure that the cell progresses through the different phases of the cycle in an orderly manner. nih.gov Compounds that can modulate the activity of these regulators can effectively halt cancer cell proliferation. creative-diagnostics.com Studies have shown that natural compounds can induce cell cycle arrest at different phases, such as the G1 or G2/M phase. archivesofmedicalscience.com

Mechanistic Elucidation Involving Signal Transduction Pathways (e.g., NF-κB, MAPK, Akt)

To understand the molecular basis of this compound's antitumor activity, researchers have investigated its effects on key signal transduction pathways that are often dysregulated in cancer. These pathways, including NF-κB, MAPK, and Akt, play crucial roles in cell survival, proliferation, and apoptosis. researchgate.netwaocp.orgnih.gov

The NF-κB pathway is a critical regulator of the immune and inflammatory responses and is also involved in cancer development and progression. sinobiological.com The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation and differentiation. waocp.org The Akt signaling pathway is a central regulator of cell survival and metabolism. nih.gov The ability of a compound to modulate these pathways can have profound effects on cancer cell fate. mdpi.com For instance, inhibition of the Akt pathway can lead to decreased cell survival and increased apoptosis. nih.gov

Role in Reversing Multidrug Resistance (MDR) in Preclinical Cellular Systems

Multidrug resistance (MDR) poses a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide array of structurally and functionally diverse anticancer drugs. researchgate.net A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. researchgate.netwikipedia.org These transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively extrude chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. researchgate.netresearchgate.netwikipedia.org

Interactions with ATP-Binding Cassette (ABC) Transporters and Efflux Pump Function

The ATP-binding cassette (ABC) transporter superfamily is a large group of membrane proteins that use the energy from ATP hydrolysis to move various substrates across cellular membranes. wikipedia.orgwikipedia.org In cancer cells, the overexpression of certain ABC transporters is a key reason for the failure of chemotherapy. researchgate.netbrown.edu The strategy of inhibiting these transporters to reverse MDR is a significant area of research.

While this compound is a pauciflorine-type alkaloid isolated from the plant Kopsia pauciflora, specific research detailing its direct interaction with ABC transporters is not extensively documented in the available literature. nih.gov However, studies on other alkaloids isolated from the same plant provide evidence of MDR reversal activity. In a study on extracts from Kopsia pauciflora, two other alkaloids, kopsirensine B and arboloscine A, were evaluated for their ability to reverse MDR in vincristine-resistant KB cancer cells. researchgate.netnih.gov These compounds demonstrated moderate to weak activity in overcoming drug resistance, suggesting that alkaloids from this plant genus are a potential source for MDR modulators. nih.gov Snippets from other studies also suggest a link between pauciflorine alkaloids and the inhibition of P-glycoprotein, a key ABC transporter. dntb.gov.ua

Table 1: MDR Reversal Activity of Alkaloids from Kopsia pauciflora

| Compound | Cell Line | Activity |

|---|---|---|

| Kopsirensine B | Vincristine-resistant KB cells | Moderate to weak MDR reversal |

| Arboloscine A | Vincristine-resistant KB cells | Moderate to weak MDR reversal |

Data sourced from a study on indole (B1671886) alkaloids from Kopsia pauciflora. nih.gov

Synergistic Effects with Chemotherapeutic Agents in in vitro Models

The combination of a non-toxic MDR modulator with a conventional chemotherapeutic agent is a promising strategy to enhance treatment efficacy and overcome resistance. nih.govcancerresearch.org This synergistic approach can lead to better tumor control by targeting different cellular pathways simultaneously, often allowing for lower, less toxic doses of the chemotherapeutic drug. nih.gov

Currently, specific in vitro studies demonstrating a synergistic effect between this compound and common chemotherapeutic agents are not detailed in the available scientific literature. The research on alkaloids from Kopsia pauciflora focused on their ability to reverse resistance, which is a prerequisite for synergistic activity, but did not extend to combination studies with drugs like vincristine (B1662923) in the reported findings. nih.gov The moderate-to-weak MDR reversal activity of its sister compounds, kopsirensine B and arboloscine A, implies a potential for synergy, though this requires direct experimental validation. nih.gov

Other Reported Preclinical Bioactivities in in vitro or Non-Human Models

Beyond the scope of cancer treatment, alkaloids from the Kopsia genus have been investigated for a range of other biological activities. researchgate.net

Acetylcholinesterase (AChE) Inhibitory Studies

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in the nervous system. nih.govwikipedia.org AChE inhibitors, which block the action of this enzyme, are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov Natural products are a significant source of new AChE inhibitors. researchgate.net

Pharmacological studies of constituents from the Kopsia genus have included screening for acetylcholinesterase (AChE) inhibitory activity. researchgate.net However, specific data quantifying the AChE inhibitory potential of this compound itself is not presently available in the reviewed literature.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response involving various mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mydr.com.au Compounds that can modulate these pathways are valuable for treating inflammatory disorders. mdpi.com

Research into the chemical constituents of Kopsia officinalis has shown that many of the isolated monoterpene indole alkaloids exhibit significant in vitro anti-inflammatory effects. researchgate.net These effects were demonstrated through the inhibition of key inflammatory mediators. While this compound is a known constituent of the Kopsia genus, the specific studies highlighting these anti-inflammatory effects did not single out the individual contribution of this compound. researchgate.net The general findings indicate that "most isolates" showed activity, suggesting a broad anti-inflammatory potential for alkaloids of this class. researchgate.net Furthermore, traditional use of Kopsia plants for treating conditions like rheumatoid arthritis supports this area of investigation. researchgate.net

Antimicrobial Properties against Specific Pathogens

The search for new antimicrobial agents from natural sources is a critical area of research due to rising antibiotic resistance. Plants from the Apocynaceae family, to which Kopsia belongs, are known to produce a variety of bioactive compounds, including those with antimicrobial properties. dntb.gov.uaresearchgate.net

General pharmacological screening of Kopsia constituents has pointed towards potential anti-microbial activity. researchgate.netdntb.gov.ua However, detailed preclinical studies that characterize the specific antimicrobial spectrum of this compound against particular bacterial or fungal pathogens, including data such as Minimum Inhibitory Concentration (MIC), are not described in the currently available research.

Structure Activity Relationship Sar Studies of Pauciflorine B

Systemic Analysis of Structural Modifications on Biological Activity and Potency

While comprehensive SAR studies focused exclusively on Pauciflorine B are limited in the public domain, analysis of its total synthesis and the synthesis of its analogues provides insight into how structural modifications may influence its biological activity. The total synthesis of (±)-Pauciflorine B, along with related alkaloids such as (±)-Lahadinine B and (±)-Kopsidasine, has been achieved, offering a platform for creating derivatives for biological evaluation. scholaris.camit.edu

The synthesis often involves multi-step sequences, starting from simpler indole (B1671886) precursors. For instance, a biomimetic synthesis of the deoxypauciflorine skeleton has been reported, which could be a strategic starting point for generating a variety of analogues. acs.org Modifications can be envisaged at several key positions on the this compound scaffold.

Table 1: Potential Sites for Structural Modification on this compound and Hypothesized Impact on Activity

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Indole Nucleus | Substitution (e.g., halogens, alkyl groups) | Altering electronic properties and lipophilicity, potentially affecting target binding and cell permeability. |

| Methoxy (B1213986) Groups | Demethylation, substitution with other alkoxy groups | May influence metabolic stability and hydrogen bonding interactions with biological targets. |

| Carbomethoxy Group | Ester hydrolysis, amidation, reduction | Could impact solubility, and interactions with target enzymes or receptors. |

| Lactam Ring | Ring opening, modification of the carbonyl group | Likely to significantly alter the conformation and binding capabilities of the molecule. |

The synthesis of various Kopsia alkaloids has demonstrated the feasibility of introducing a range of functional groups. For example, the creation of N-oxide derivatives, such as (±)-Kopsidasine-N-oxide, indicates that the nitrogen atoms within the core structure are accessible for chemical transformation. mit.edu Such modifications would drastically alter the polarity and hydrogen bonding potential of the molecule, which are critical determinants of biological activity. The development of synthetic routes to novel pyrazoline derivatives containing an indole skeleton for anticancer activity targeting topoisomerase II further underscores the potential for creating bioactive indole-based compounds. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. While a specific pharmacophore model for this compound has not been explicitly reported, we can infer key features based on its structure and the general principles of pharmacophore mapping. jcdr.netnih.govresearchgate.netnih.gov

The complex polycyclic structure of this compound contains several potential pharmacophoric features:

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups, the ester carbonyls, and the lactam carbonyl can all act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group of the indole ring can serve as a hydrogen bond donor.

Hydrophobic Regions: The aromatic indole ring and the aliphatic portions of the polycyclic system contribute to hydrophobic interactions.

Aromatic Ring System: The indole nucleus can participate in π-π stacking or other aromatic interactions with a biological target.

Table 2: Putative Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Methoxy oxygens, Ester carbonyls, Lactam carbonyl | Hydrogen bonding |

| Hydrogen Bond Donor | Indole N-H | Hydrogen bonding |

| Hydrophobic Region | Indole ring, Alicyclic framework | Hydrophobic interactions |

| Aromatic Ring | Indole nucleus | π-π stacking, Aromatic interactions |

The relative orientation of these features is dictated by the rigid pentacyclic skeleton, which would present a specific 3D pharmacophore for molecular recognition by a target protein. Computational studies on other complex alkaloids have successfully used such features to build predictive pharmacophore models for virtual screening and lead discovery. nih.govnih.gov

Correlative Studies between Chemical Structure and Mechanistic Pathways

The precise mechanistic pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on related indole alkaloids offer potential clues. Many indole alkaloids are known to interact with a variety of biological targets, including enzymes and receptors involved in cell signaling and proliferation. mdpi.com

For instance, some Kopsia alkaloids have been shown to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often associated with the inhibition of P-glycoprotein (P-gp). researchgate.netmdpi.com The structural features of this compound, such as its lipophilicity and hydrogen bonding capacity, are consistent with those of other P-gp inhibitors.

Furthermore, computational studies have been used to predict the biological activities of a range of alkaloids, including this compound. One such study investigating schistosomicidal activity included this compound in its dataset, suggesting its potential interaction with targets relevant to this disease. nih.gov The correlation of its chemical structure with specific mechanistic pathways will require further dedicated biological and computational investigations.

Comparative SAR with Related Kopsia Alkaloids and Synthetic Analogues

The genus Kopsia is a rich source of diverse monoterpene indole alkaloids, providing a natural library of compounds for comparative SAR studies. researchgate.netnih.govmdpi.com this compound belongs to a distinct structural class alongside Pauciflorine A. vulcanchem.com Other related alkaloids isolated from Kopsia species include Lahadinine B and Kopsidasine. vulcanchem.com

Table 3: Structural Comparison of this compound and Related Kopsia Alkaloids

| Compound | Key Structural Features | Reported Biological Activity Context |

| This compound | Pentacyclic indole alkaloid | Cytotoxicity, Reversal of MDR researchgate.netmdpi.com |

| Pauciflorine A | Structural analogue of this compound | - |

| Lahadinine B | Contains additional methoxy groups on the indole ring | - |

| Kopsidasine | An oxidation product of a related precursor | - |

| Kopsinine | Aspidofractinine-type alkaloid | Antitussive activity mdpi.com |

| Arboloscine A | Secoleuconoxine alkaloid | Reversal of MDR researchgate.net |

The structural differences between these alkaloids, such as the number and position of methoxy groups in Lahadinine B compared to this compound, can lead to variations in their biological activity profiles. For example, the antitussive activity of Kopsinine is attributed to specific structural features, including a link from C-2 to C-20 and a methoxycarbonyl group at C-16. researchgate.net Similarly, the ability of Arboloscine A to reverse MDR highlights how different alkaloid skeletons from the same genus can possess similar biological functions through potentially different mechanisms. researchgate.net

The synthesis of analogues of this compound and other Kopsia alkaloids is a crucial strategy for elucidating detailed SAR. By systematically modifying the core structure and evaluating the biological activity of the resulting compounds, a clearer picture of the structural requirements for potency and selectivity can be established.

Advanced Analytical Methodologies for Research Applications

Quantitative Chromatographic-Mass Spectrometric Approaches for Pauciflorine B in Complex Biological Matrices

In preclinical research, accurately measuring the concentration of this compound in biological fluids like plasma, urine, and tissue homogenates is fundamental. chromatographyonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose due to its exceptional sensitivity, specificity, and high throughput. researchgate.netresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), often utilized with Orbitrap or Time-of-Flight (TOF) analyzers, provides an added advantage by acquiring full-scan data. uu.nlnih.gov This allows for retrospective analysis of the data to identify metabolites or other compounds of interest without re-running the samples. waters.com The high resolving power of HRMS enables the use of narrow mass extraction windows, which significantly improves the signal-to-noise ratio by filtering out interfering matrix components. waters.com

A typical LC-MS/MS or LC-HRMS method for this compound quantification in a preclinical setting, such as rat or dog plasma, would involve several key steps. nih.gov First, the sample is prepared to isolate the analyte from matrix components that can interfere with the analysis, a phenomenon known as the matrix effect. eijppr.com Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov The selection of an appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound, is critical for accurate quantification. researchgate.net

The extracted sample is then injected into a liquid chromatography system, where this compound is separated from other components on a chromatographic column. Reversed-phase liquid chromatography (RPLC) is a commonly used separation technique. chromatographyonline.com The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. chromatographyonline.com

Method validation is a critical step to ensure the reliability of the bioanalytical data, assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Example Specification | Purpose |

| LC System | UPLC/HPLC System | Separates this compound from matrix components. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for chromatographic separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | Solvents that carry the sample through the column. |

| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 µL | The amount of prepared sample introduced for analysis. |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer | Detects and quantifies the analyte. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates charged ions from the analyte for MS detection. |

| MRM Transitions | This compound: [M+H]⁺ → Product IonInternal Standard: [M+H]⁺ → Product Ion | Specific ion fragments monitored for quantification. |

| Calibration Range | 0.5–500 ng/mL | The concentration range over which the assay is accurate. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including synthetic analogues and potential metabolites of this compound. mdpi.comresearchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, complex molecules often require advanced two-dimensional (2D) NMR techniques for complete structural assignment. ipb.pt

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. researchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system.

HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

For identifying putative metabolites of this compound from preclinical studies, samples from biological matrices like urine or plasma can be analyzed. researchgate.net Often, these metabolites are present in low concentrations within a complex mixture. NMR analysis, in these cases, can be challenging due to low sensitivity. mdpi.com However, it can provide definitive structural information, for example, by identifying modifications to the parent this compound structure, such as hydroxylations or conjugations. mdpi.com When analyzing synthetic analogues, these advanced NMR techniques are vital to confirm that the desired chemical structure has been successfully synthesized.

Table 2: Key 2D NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided | Application for this compound Research |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings. | Identifies neighboring protons in synthetic analogues or metabolites. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments and establishes the carbon backbone. mdpi.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons. | Helps determine the stereochemistry and 3D conformation of analogues. mdpi.com |

High-Resolution Spectroscopic Techniques for Ligand-Target Interaction Profiling

Understanding how this compound interacts with its biological targets is key to elucidating its mechanism of action. Several high-resolution spectroscopic and biophysical techniques can be employed to study these non-covalent interactions. frontiersin.org These methods can determine binding affinity (represented by the dissociation constant, KD), binding kinetics (on- and off-rates), and stoichiometry. bmglabtech.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (e.g., this compound) to an immobilized target protein in real-time. nicoyalife.com This allows for the determination of both the association and dissociation rate constants (kₐ and kₑ), from which the KD can be calculated. separations.co.za

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to its target. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). easychair.org

High-Resolution Mass Spectrometry (HRMS) under native conditions can also be used to study ligand-target interactions. frontiersin.org By using soft ionization techniques like electrospray ionization (ESI), non-covalent protein-ligand complexes can be transferred into the gas phase and detected, providing information on binding stoichiometry and affinity. frontiersin.org

NMR Spectroscopy is another powerful tool for mapping ligand-binding sites on a protein. nih.govosti.gov Upon binding of this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum (known as chemical shift perturbation) can identify the binding interface at atomic resolution. easychair.org

Table 3: Comparison of Techniques for Ligand-Target Interaction Profiling

| Technique | Principle | Key Outputs |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. separations.co.za | Binding kinetics (kₐ, kₑ), affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding. easychair.org | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |

| Native Mass Spectrometry | Mass analysis of intact non-covalent complexes. frontiersin.org | Binding stoichiometry, relative affinity. |

| NMR Spectroscopy | Changes in nuclear resonance upon binding. nih.gov | Binding site mapping, affinity (KD), structural changes. |

Development of Micro-Extraction and Sample Preparation Techniques for Limited Biological Samples

Preclinical research, particularly in early discovery phases or when using small animal models, often contends with limited sample volumes (e.g., from serial blood sampling in mice). This necessitates the use of miniaturized sample preparation techniques that can efficiently extract and concentrate this compound from just a few microliters of a biological matrix. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. researchgate.net Analytes partition onto the fiber, which is then desorbed directly into the analytical instrument (e.g., GC or LC). In-tube SPME is a variation suitable for LC-MS analysis. researchgate.net

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of conventional SPE. diva-portal.org A small amount of sorbent (around 1 mg) is packed into a syringe. diva-portal.org The sample is drawn through the sorbent, and after washing, the analyte is eluted with a small volume of solvent, making it ideal for small samples and automation. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area for rapid analyte transfer. After centrifugation, a small droplet of the extraction solvent containing the concentrated analyte is collected for analysis. mdpi.com

These micro-extraction techniques offer significant advantages, including reduced consumption of organic solvents, lower sample volume requirements, and often, higher enrichment factors compared to traditional methods. mdpi.comchromatographyonline.com The development and validation of such a method for this compound would be crucial for enabling robust pharmacokinetic studies where sample availability is minimal.

Computational and Chemoinformatic Approaches in Pauciflorine B Research

Molecular Docking and Dynamics Simulations for Elucidating Binding Modes with Proposed Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as Pauciflorine B) to a second molecule (a receptor or target protein). dost.gov.ph This method is crucial for forming hypotheses about the mechanism of action of a compound. Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the molecular interactions. researchgate.netresearchgate.netnih.gov

In a notable study investigating potential treatments for schistosomiasis, this compound was identified through a virtual screening campaign and its binding mode was analyzed using molecular docking against four key protein targets of the parasite Schistosoma mansoni. researchgate.net The study calculated the binding free energy for this compound with each target, indicating the theoretical affinity of the compound for these proteins. Lower binding energy values suggest a more favorable interaction. dost.gov.ph The results from this research highlighted this compound's potential as a multi-target agent against the parasite. researchgate.net

The binding energies of this compound with the S. mansoni targets are detailed in the table below.

| Target Protein | Function | This compound Binding Energy (kcal/mol) |

| Cathepsin B1 | Cysteine protease involved in parasite feeding and development. | -90.1 |

| N-myristoyl transferase | Enzyme essential for protein modification and parasite survival. | -57.84 |

| Thioredoxin glutathione (B108866) reductase | Key enzyme in the parasite's antioxidant defense system. | -67.57 |

| Histone deacetylase 8 | Epigenetic regulator involved in gene expression. | -50.26 |

| Data sourced from a 2022 study on alkaloids with schistosomicidal activity. researchgate.net |

These docking studies reveal that this compound likely interacts with amino acid residues in the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the complex and inhibit the protein's function. researchgate.netscielo.sa.cr Subsequent MD simulations would be a logical next step to validate the stability of these predicted binding poses and understand the conformational changes that occur upon binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects. mdpi.com These models are invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery pipeline. jocpr.com

A typical QSAR study involves several key steps: mdpi.com

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing or isolating a series of its analogues.

Descriptor Calculation: Molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties—are calculated for each compound in the series. nih.gov

Model Development: Using statistical or machine learning methods, a mathematical equation is generated that links the descriptors to the biological activity. frontiersin.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds that were not used in the model's creation. rsc.orgfrontiersin.org

While specific QSAR models for this compound analogues have not been published, this approach holds significant promise. By creating a library of this compound derivatives and evaluating their activity, a QSAR model could be built to identify the key structural features that govern their potency. The resulting model would provide a roadmap for designing new analogues with potentially enhanced activity against targets like those identified in docking studies. nih.gov

Virtual Screening and in silico Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netsourceforge.io This process can be either structure-based, relying on docking the library to a protein structure, or ligand-based, searching for molecules similar to a known active compound. nih.gov

This compound itself was identified as a potential schistosomicidal agent through a virtual screening of the SistematX alkaloid database. researchgate.net This highlights the power of screening existing natural product libraries. Furthermore, the scaffold of this compound can serve as an excellent starting point for in silico library design. researchgate.netnih.gov This process involves:

Scaffold Definition: The core structure of this compound is defined as the fixed scaffold.

Enumeration of Analogues: Novel analogues are computationally generated by adding or modifying various substituents at specific points on the scaffold. This can create a virtual library containing thousands to millions of related, yet novel, compounds. sygnaturediscovery.com

Screening and Prioritization: This newly generated virtual library is then screened against a protein target using molecular docking. mdpi.commdpi.com The compounds are ranked based on their predicted binding affinity and other properties (like drug-likeness), allowing researchers to prioritize a smaller, more manageable number of the most promising candidates for chemical synthesis and biological testing. mdpi.com

This strategy accelerates the exploration of the structure-activity relationship around the this compound core, facilitating the rational design of analogues with improved potency and selectivity.

Application of Chemoinformatic Databases and Data Mining for Alkaloid Discovery and Annotation

Chemoinformatic databases are organized digital collections of chemical information that are central to modern drug discovery. nih.gov For natural products like this compound, databases such as SistematX (focused on natural products from Brazilian biodiversity), ChEMBL (containing bioactivity data), and PubChem are critical resources. nih.govmdpi.com

Data mining involves using computational algorithms to extract patterns and new knowledge from large datasets, such as these chemical databases. aps.org The identification of this compound as a potential schistosomicidal hit was the direct result of data mining a curated alkaloid database. researchgate.netnih.gov This approach allows researchers to rapidly screen known compounds for new biological activities.

Beyond screening existing compounds, advanced chemoinformatic approaches can be used to discover entirely new alkaloids. Techniques include:

Metabolomics and GNPS: Global Natural Products Social Molecular Networking (GNPS) is a platform that analyzes mass spectrometry data from crude plant or microbial extracts. It clusters molecules with similar fragmentation patterns, allowing for the annotation of known compounds and the identification of potentially novel, related structures within a complex mixture. beilstein-journals.org Applying this to extracts from Kopsia pauciflora could reveal new Pauciflorine-type alkaloids.

Genomic and Transcriptomic Mining: Many alkaloids are synthesized via genetically encoded biosynthetic pathways. By sequencing the genome or transcriptome of the source organism, researchers can mine the data for genes encoding the precursor peptides or enzymes involved in alkaloid biosynthesis. beilstein-journals.org This can predict the structures of new natural products before they are ever isolated and can help elucidate the biogenetic pathway of known compounds like this compound. researchgate.net

These data-driven methods are transforming natural product research, moving from slow, serial isolation to high-throughput, predictive discovery of novel chemical diversity. researchgate.net

Future Research Directions and Unaddressed Challenges

Complete Elucidation of the Pauciflorine B Biosynthetic Pathway

A fundamental gap in our knowledge of this compound is its natural synthesis by the plant Kopsia pauciflora. vulcanchem.com The intricate biosynthetic pathway, responsible for assembling this complex molecule, is largely unknown. Future research should focus on identifying the enzymatic machinery and genetic underpinnings of this process. Understanding how the plant constructs the unique pentacyclic skeleton and installs its various functional groups will be crucial. vulcanchem.com This knowledge would not only provide profound insights into plant biochemistry but could also pave the way for biotechnological production of this compound and related alkaloids. The biosynthesis is thought to proceed from tryptamine (B22526) and secologanin (B1681713), characteristic of monoterpene indole (B1671886) alkaloids. mit.edu

Development of Highly Efficient and Scalable Total Synthesis Routes

The structural complexity of this compound poses a significant hurdle to its chemical synthesis. vulcanchem.com While some synthetic efforts have been reported, including a biomimetic approach to the pauciflorine skeleton and syntheses of related Kopsia alkaloids, a highly efficient and scalable total synthesis of this compound itself remains an unmet challenge. researchgate.netresearchgate.net Existing strategies often involve numerous steps and may not be practical for producing the quantities of the compound needed for extensive biological evaluation. recercat.catoalib.comcapes.gov.br Future synthetic endeavors should aim to develop concise and high-yielding routes, potentially employing novel catalytic methods, cascade reactions, and stereoselective transformations to assemble the intricate polycyclic framework. researchgate.net

Discovery of Novel Molecular Targets and Deeper Mechanistic Insights

The reported inhibitory activity of this compound on melanin (B1238610) biosynthesis in B-16 melanoma cells offers a starting point for pharmacological investigation. researchgate.net However, the precise molecular targets and the underlying mechanisms of this activity are yet to be determined. Future research should employ a range of modern pharmacological and biochemical techniques to identify the specific proteins or pathways with which this compound interacts. This could involve target identification studies using affinity chromatography, proteomics, and in silico modeling. frontiersin.orgmdpi.com Elucidating the mechanism of action is paramount for understanding its therapeutic potential and for the rational design of more potent and selective analogs.

Investigation of this compound's Ecological Role and Plant-Environment Interactions

The role of this compound within its native plant, Kopsia pauciflora, is an intriguing and unexplored area of chemical ecology. vulcanchem.com As a secondary metabolite, it is plausible that this compound serves a defensive function, protecting the plant from herbivores, pathogens, or competing plant species. vulcanchem.comfrontiersin.orgmdpi.com Investigating its ecological role would involve studying the plant's interactions with its environment and the effects of this compound on various organisms. frontiersin.orgnih.govresearchgate.net This line of inquiry could reveal novel biological activities and provide insights into the evolutionary pressures that led to the production of such a complex alkaloid.

Advancements in Preclinical Analytical and Methodological Tools

To facilitate further research into this compound, the development of advanced analytical and methodological tools is essential. This includes the establishment of robust and sensitive methods for the quantification of this compound in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.gov Modern chromatographic and spectroscopic techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), will continue to be vital for the isolation, characterization, and analysis of this compound and its metabolites. researchgate.netresearchgate.net

Addressing Challenges in Synthetic Accessibility for Research Material Generation

A significant bottleneck in the comprehensive study of this compound is the limited availability of the pure compound. Isolation from its natural source, Kopsia pauciflora, can be a laborious process yielding only small quantities. vulcanchem.com The difficulty in synthesizing this complex molecule further exacerbates the issue of obtaining sufficient material for in-depth biological and preclinical research. mdpi.comresearchgate.nethilarispublisher.comnih.gov Overcoming this challenge is critical and may require a multi-pronged approach, including the optimization of extraction and purification protocols from natural sources, the development of efficient semi-synthetic strategies from more abundant precursors, and the ultimate achievement of a scalable total synthesis. acs.orgnih.govacs.org

Table of Compound Names

| Compound Name |

| This compound |

| Tryptamine |

| Secologanin |

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H30N2O8 | vulcanchem.comnaturalproducts.net |

| Molecular Weight | 486.5 g/mol | vulcanchem.com |

| Aromatic Ring Count | 1 | naturalproducts.net |

| Rotatable Bond Count | 3 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 8 | naturalproducts.net |

| Hydrogen Bond Donor Count | 1 | naturalproducts.net |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation and purity assessment of Pauciflorine B?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). For new compounds, elemental analysis and X-ray crystallography are critical for structural validation. Known compounds require comparison with literature data, while novel derivatives must include detailed spectral interpretations and purity metrics (e.g., ≥95% by HPLC) .

Q. How should researchers design experiments to optimize the synthetic yield of this compound?

Systematic variation of reaction parameters (temperature, solvent, catalyst, and stoichiometry) using design-of-experiments (DoE) methodologies is recommended. Include control experiments to isolate key variables. Document all synthetic protocols in replicable detail, specifying solvent purity, reaction times, and purification techniques (e.g., column chromatography, recrystallization). For reproducibility, report yields as both isolated masses and percentage yields relative to theoretical maxima .

Q. What are the best practices for characterizing this compound’s stability under varying storage conditions?

Conduct accelerated stability studies under controlled temperature, humidity, and light exposure (e.g., ICH guidelines). Use HPLC or LC-MS to monitor degradation products over time. Include kinetic analysis (e.g., Arrhenius plots) to predict shelf-life. Document storage recommendations (e.g., inert atmosphere, −20°C) in the experimental section .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Address discrepancies by:

- Validating assay conditions (e.g., cell line viability, pharmacokinetic parameters).

- Assessing compound solubility, metabolic stability, and protein binding.

- Comparing dose-response curves across models.

- Using isotopic labeling or fluorescent probes to track biodistribution. Discuss limitations of each model in the context of prior literature, emphasizing mechanisms that may explain divergent results (e.g., tissue-specific metabolism) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Synthesize analogs with systematic modifications (e.g., halogenation, hydroxyl group removal).

- Use computational docking or molecular dynamics to predict binding affinities.

- Corrogate bioassay data (e.g., IC50, Ki) with electronic (Hammett constants) or steric (Taft parameters) descriptors.

- Apply multivariate regression or machine learning to identify critical pharmacophoric features .

Q. How should researchers design a study to investigate this compound’s mechanism of action in complex biological systems?

- Combine transcriptomic/proteomic profiling with pathway enrichment analysis.

- Employ CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement.

- Use animal models with genetic or pharmacological perturbations to isolate signaling pathways.

- Cross-reference findings with publicly available omics databases (e.g., GEO, PRIDE) to identify conserved mechanisms .

Q. What methodologies are recommended for analyzing contradictory data in this compound’s pharmacokinetic profiles across species?

- Perform allometric scaling to adjust for metabolic rate differences.

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability.

- Validate findings with microsampling techniques (e.g., dried blood spots) to reduce animal use.

- Discuss interspecies differences in cytochrome P450 isoforms or transporter expression .

Methodological Frameworks

- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .

- For comparative studies : Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental design .

- For data interpretation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure clarity in results/discussion sections, avoiding redundant data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.